Trioxidanylphosphane

Description

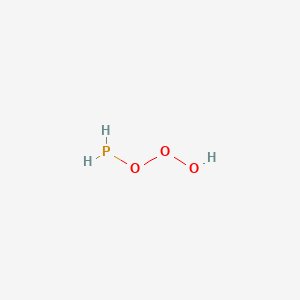

Trioxidanylphosphane is a phosphorus-based compound hypothesized to consist of a phosphane (PH₃) backbone substituted with three oxidanyl (O⁻) groups. Theoretical studies posit that its electronic configuration and bonding may resemble phosphoric acid derivatives or phosphorus-nitrogen analogs like phosphazenes, though direct comparisons require further investigation .

Properties

IUPAC Name |

trioxidanylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-2-3-4/h1H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKRUNDMOWRXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOOP | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.996 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- This compound’s +5 oxidation state aligns with phosphazenes and phosphoric acid, but its lack of stabilizing ligands (e.g., aromatic rings in PPh₃ or nitrogen bridges in phosphazenes) may render it less stable .

- Phosphazenes exhibit robust thermal stability due to their cyclic P-N backbone, whereas this compound’s P-O bonds could confer hydrolytic sensitivity akin to phosphorus oxyacids.

Key Observations :

- Phosphazene synthesis () involves controlled substitution on a preformed cyclotriphosphazene core, requiring days for completion in tetrahydrofuran (THF) with triethylamine as a base . In contrast, this compound’s synthesis would likely demand stringent oxidation conditions due to the instability of intermediate phosphorus species.

- Purification challenges for this compound (hypothetical) mirror those of phosphazenes, where column chromatography is essential to isolate pure products .

Key Observations :

- This compound’s acidity (from P-OH groups) may exceed that of phosphoric acid, but its oxidizing power could limit practical use. Phosphazenes, however, leverage tunable reactivity at phosphorus centers for material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.